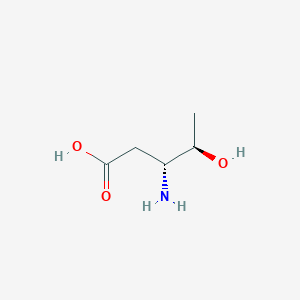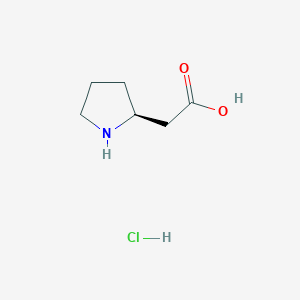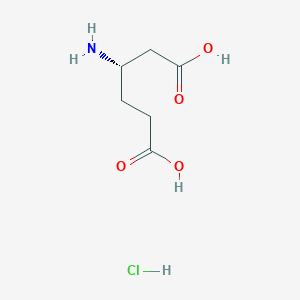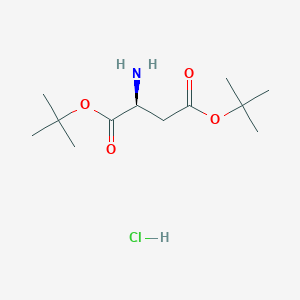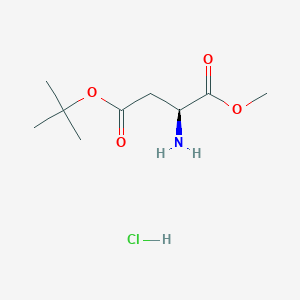
H-Glu(4MbetaNA)-OH
Overview
Description
“H-Glu(4MbetaNA)-OH” is a specific substrate for aminopeptidase A . It is used in various biochemical applications and is available from several suppliers .
Chemical Reactions Analysis
Aminopeptidases, which “H-Glu(4MbetaNA)-OH” is a substrate for, can catalyze the cleavage of peptide bonds, connecting the N-terminal amino acid to the penultimate residue in a protein .Scientific Research Applications
Oxidative Modification of Polysaccharides
- Study 1 : Investigated the formation of oxo groups in barley mixed-linkage β-glucans under oxidative conditions. It highlighted the creation of new reducing termini and the significant molecular weight decrease due to hydroxyl radical attack, which can inform understanding of polysaccharide behavior in vivo and during food processing (Iurlaro et al., 2014).
Carboxylic Groups in Proteins
- Study 2 : Explored the hydrogen-bond structures and C=O stretching frequencies of carboxylic acids in proteins, crucial for understanding enzymatic reactions. This study provides criteria for determining H-bond structures in proteins using infrared spectra (Takei et al., 2008).
Hydroxyl Radical Interaction with Polysaccharides
- Study 3 : Examined the products formed when polysaccharides are treated with hydroxyl radicals, offering insights into non-enzymic scission of polysaccharides in plant cell walls and connective tissues (Fry et al., 2001).
Antibacterial Activity Enhancement
- Study 4 : Demonstrated the use of a G-quadruplex/hemin complex to enhance the antibacterial activity of H2O2 by converting it to hydroxyl radicals, providing insights into new antibacterial strategies (Xing et al., 2018).
Glycyl-l-Prolyl-l-Glutamate Pseudotripeptides
- Study 5 : Investigated the biosafety profiles of GPE analogs, which are of interest for treating disorders like Alzheimer's. The study provided insights into the non-toxicological aspects of these compounds (Turkez et al., 2022).
Near-Infrared Fluorescent Probe for β-Glucuronidase Detection
- Study 6 : Developed an enzyme-activated near-infrared fluorescent probe for detecting β-Glucuronidase in living cells and animals, important for cancer diagnosis and therapy (Jin et al., 2018).
Hydrogen Bond Studies in Proteins
- Study 7 : Focused on the structural and polarizability aspects of hydrogen bonds in protein side chains, contributing to the understanding of protein structure and function (Kristof & Zundel, 1980).
Future Directions
The future directions of “H-Glu(4MbetaNA)-OH” and related compounds could involve further exploration of their roles in biological functions such as post-translational modification of proteins, protein breakdown, and maturation . Additionally, their potential applications in various industrial sectors could be explored further .
properties
IUPAC Name |
2-amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-22-14-9-11(8-10-4-2-3-5-12(10)14)18-15(19)7-6-13(17)16(20)21/h2-5,8-9,13H,6-7,17H2,1H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNDTSUHZJULAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398902 | |
| Record name | L-Glutamic acid gamma-(4-methoxy-beta-naphthylamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid | |
CAS RN |
24723-50-0 | |
| Record name | L-Glutamic acid gamma-(4-methoxy-beta-naphthylamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Glutamic acid gamma-(4-methoxy-b-naphthylamide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555396.png)
